1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2758004-20-3
VCID: VC11555125
InChI: InChI=1S/C12H14O2/c1-12(2)11-4-3-9(8-13)7-10(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde

CAS No.: 2758004-20-3

Cat. No.: VC11555125

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde - 2758004-20-3

Specification

CAS No. 2758004-20-3
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name 1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde
Standard InChI InChI=1S/C12H14O2/c1-12(2)11-4-3-9(8-13)7-10(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3
Standard InChI Key SDZNFVTWTUULDV-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(CCO1)C=C(C=C2)C=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzopyran core (a benzene ring fused to a dihydropyran ring) with two methyl groups at the 1-position and an aldehyde moiety at the 6-position. This configuration introduces steric hindrance and electronic asymmetry, influencing its reactivity. The IUPAC name, 1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde, reflects its substitution pattern and bicyclic framework.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H14O2\text{C}_{12}\text{H}_{14}\text{O}_2
Molecular Weight190.24 g/mol
IUPAC Name1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde
Canonical SMILESCC1(C2=C(CCO1)C=C(C=C2)C=O)C
InChI KeySDZNFVTWTUULDV-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for structurally analogous benzopyrans provide insights into its spectral signatures. For example, a related 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid exhibits 1H-NMR^1\text{H-NMR} peaks at δ 2.12–2.32 ppm (methylene protons) and δ 6.70–7.10 ppm (aromatic protons) . The aldehyde proton in 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is expected to resonate near δ 9.8–10.1 ppm.

Synthesis and Optimization

General Synthetic Routes

The synthesis typically involves multi-step organic transformations. A patent-pending method for analogous benzopyrans involves:

  • Alkylation of Phenols: Reacting para-substituted phenols with γ-butyrolactone derivatives under basic conditions to form intermediates .

  • Acid-Catalyzed Cyclization: Treating the intermediate with Lewis acids (e.g., ZnCl2_2) to induce ring closure .

For 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde, modifications to this route may include using 2-bromo-γ-butyrolactone and a dimethyl-substituted phenol precursor to install the methyl groups.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Phenol alkylationNaH, DMF, 0–25°C52%
CyclizationZnCl2_2, 110°C72%

Challenges in Purification

The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres during synthesis. Column chromatography with ethyl acetate/hexane mixtures is commonly employed for purification.

Functional Derivatives and Applications

Pharmaceutical Intermediates

Benzopyrans are privileged structures in drug discovery. Derivatives of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde exhibit:

  • Antimicrobial Activity: Analogous compounds inhibit Helicobacter pylori and other pathogens .

  • Anti-inflammatory Effects: Modulation of cyclooxygenase (COX) pathways has been observed in related chromenes .

Materials Science

The aldehyde group enables conjugation with amines or hydrazines to form Schiff bases, which are useful in:

  • Coordination Chemistry: As ligands for transition metal catalysts.

  • Polymer Synthesis: Crosslinking agents for thermosetting resins.

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